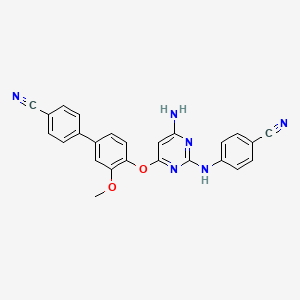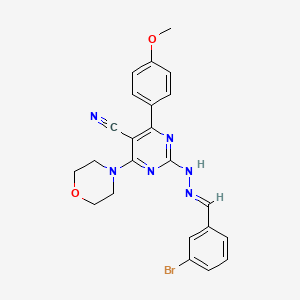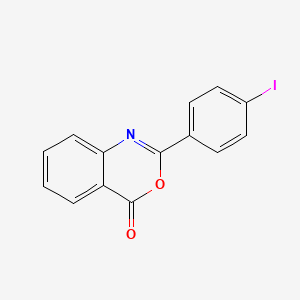
HIF-1 inhibitor-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoxia-inducible factor 1 inhibitor 5 is a compound that targets hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to low oxygen levels. Hypoxia-inducible factor 1 is composed of two subunits: hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 1 beta. Hypoxia-inducible factor 1 inhibitor 5 has been recognized for its potential in cancer therapy due to its ability to inhibit the activity of hypoxia-inducible factor 1, which is often upregulated in tumors and contributes to cancer progression and resistance to therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hypoxia-inducible factor 1 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled conditions to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, such as oxidation or reduction, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a series of reactions, including substitution and cyclization, to yield hypoxia-inducible factor 1 inhibitor 5.
Industrial Production Methods
Industrial production of hypoxia-inducible factor 1 inhibitor 5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to obtain the final product with desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Hypoxia-inducible factor 1 inhibitor 5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert hypoxia-inducible factor 1 inhibitor 5 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of hypoxia-inducible factor 1 inhibitor 5 with altered chemical and biological properties.
科学的研究の応用
Hypoxia-inducible factor 1 inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hypoxia-inducible factor 1 in various chemical reactions and pathways.
Biology: Employed in research to understand the cellular response to hypoxia and the regulation of hypoxia-inducible factor 1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-inducible factor 1.
作用機序
Hypoxia-inducible factor 1 inhibitor 5 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound binds to hypoxia-inducible factor 1 alpha, preventing its dimerization with hypoxia-inducible factor 1 beta and subsequent binding to hypoxia-responsive elements in the DNA. This inhibition disrupts the transcription of target genes involved in cellular adaptation to hypoxia, thereby reducing tumor growth and metastasis .
類似化合物との比較
Hypoxia-inducible factor 1 inhibitor 5 can be compared with other similar compounds, such as:
Ganetespib: Another hypoxia-inducible factor 1 inhibitor with a different chemical structure but similar mechanism of action.
Topotecan: A compound that inhibits hypoxia-inducible factor 1 by a different pathway, often used in combination with other therapies.
Uniqueness
Hypoxia-inducible factor 1 inhibitor 5 is unique due to its specific binding affinity and inhibitory effect on hypoxia-inducible factor 1 alpha, making it a promising candidate for targeted cancer therapy.
特性
分子式 |
C28H35NO5 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)cyclohexa-1,5-dien-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H35NO5/c1-28(2)14-13-22-24(34-28)12-9-21(27(22)31)23(30)10-7-20-8-11-25(32-3)26(19-20)33-18-6-17-29-15-4-5-16-29/h7-14,19,25-26,31H,4-6,15-18H2,1-3H3/b10-7+ |
InChIキー |
AQSVAPNHDONSRJ-JXMROGBWSA-N |
異性体SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
正規SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)


![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)






